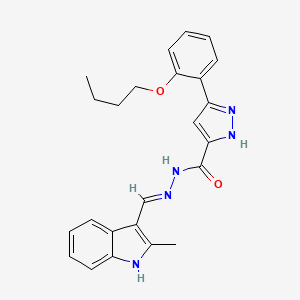
(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C24H25N5O2
- Molecular Weight : 415.49 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, including the formation of the pyrazole ring and subsequent functionalization with indole and butoxyphenyl groups. The synthetic route often employs methods such as nucleophilic substitution and condensation reactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds related to the pyrazole structure have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The mechanism often involves the induction of apoptosis through caspase activation pathways, which are crucial for programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Analog 1 | MDA-MB-231 | 39.70 | Caspase activation |
| Analog 2 | MCF-7 | 0.26 | MEK inhibition |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies suggest that it can inhibit pro-inflammatory cytokines and reduce edema in animal models. This activity is comparable to standard anti-inflammatory drugs such as dexamethasone, indicating its potential use in treating inflammatory conditions .
Antimicrobial Activity
Preliminary tests have shown that some pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. However, the antibacterial activity of this compound specifically needs further exploration to establish its efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells by activating caspases involved in the apoptotic pathway.
- Inhibition of Signaling Pathways : Compounds related to this structure have shown inhibition of mitogen-activated protein kinase pathways, which are often dysregulated in cancers.
- Anti-inflammatory Pathways : Modulation of cytokine release and inhibition of inflammatory mediators contribute to its anti-inflammatory effects.
Case Studies
A notable case study involving a related pyrazole derivative demonstrated significant tumor regression in a xenograft model when administered at therapeutic doses. This study highlighted the potential for developing pyrazole-based compounds as targeted cancer therapies .
Properties
IUPAC Name |
3-(2-butoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-4-13-31-23-12-8-6-10-18(23)21-14-22(28-27-21)24(30)29-25-15-19-16(2)26-20-11-7-5-9-17(19)20/h5-12,14-15,26H,3-4,13H2,1-2H3,(H,27,28)(H,29,30)/b25-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJOUGWNBLNKF-MFKUBSTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














